1-(1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione
Description
1-(1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a hybrid heterocyclic compound combining indole, tetrazole, and piperazine moieties. The indole scaffold is known for its prevalence in bioactive molecules, while the tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The piperazine group contributes to solubility and receptor interaction, making this compound a candidate for therapeutic exploration.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-6-8-17(9-7-16)30-21(25-26-27-30)15-28-10-12-29(13-11-28)23(32)22(31)19-14-24-20-5-3-2-4-18(19)20/h2-9,14,24H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRCNSNLUYHMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and incorporating p-tolyl and tetrazole moieties. The general synthetic route can be summarized as follows:
- Formation of Indole Derivatives : Indole derivatives are synthesized through the condensation of appropriate aldehydes with indole.
- Tetrazole Incorporation : The p-tolyl group is introduced via a reaction with p-toluenesulfonylhydrazide, forming a tetrazole ring.
- Final Coupling : The final product is obtained by coupling the indole derivative with the piperazine moiety and the tetrazole, followed by cyclization to form the dione structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis via caspase activation |
| A549 | 7.8 | Inhibition of cell cycle progression at G2/M phase |
The mechanism underlying its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .
Other Pharmacological Effects
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines in macrophage models, suggesting a role in treating inflammatory diseases.
- Cytotoxicity : Evaluations in various human cell lines indicate that while it exhibits cytotoxic effects on cancer cells, it demonstrates a favorable safety profile against normal cells.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly linked to its ability to modulate oxidative stress pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on MCF-7 Cells : A detailed study highlighted that treatment with the compound led to a dose-dependent decrease in viability, with significant morphological changes indicative of apoptosis observed under microscopy.
"The compound induced apoptosis in MCF-7 cells as evidenced by increased annexin V staining" .
- Inflammatory Model Using U937 Cells : In this model, the compound reduced IL-1β production significantly when macrophages were stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Molecular Formula
- Molecular Weight: 365.45 g/mol
- Chemical Formula: C23H28N6O2
Anticancer Activity
Research has indicated that compounds containing indole and tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) . The mechanism of action often involves interference with cellular signaling pathways, leading to apoptosis in cancer cells.
Neuropharmacology
Indole derivatives are also explored for their neuropharmacological effects. The piperazine component may contribute to the modulation of neurotransmitter systems, making these compounds potential candidates for treating neurological disorders such as anxiety and depression . Specific studies have evaluated the anticonvulsant activity of related compounds, demonstrating efficacy in animal models .
Antimicrobial Properties
The antimicrobial activity of indole derivatives is well-documented. Compounds similar to the one have shown effectiveness against various bacterial strains. For example, studies have demonstrated that certain indole-based compounds possess significant antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Synthesis and Derivative Development
The synthesis of 1-(1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione typically involves multi-step processes that allow for the introduction of functional groups essential for biological activity. Recent advancements in synthetic methodologies have streamlined the production of this compound and its analogs, enhancing yield and purity .
Case Study 1: Antitumor Activity Assessment
A recent study focused on evaluating the cytotoxic effects of indole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited low GI50 values across multiple tumor types, suggesting strong anticancer potential .
Case Study 2: Neurotoxicity Evaluation
Another investigation assessed the neurotoxic effects of related indole derivatives using behavioral tests in rodent models. Results showed minimal neurotoxic effects while maintaining anticonvulsant properties, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structure can be compared to derivatives with variations in the tetrazole aryl group, piperazine substituents, or indole modifications. Key analogs include:
- Piperazine Substituents : Allyl or benzyl groups on piperazine (e.g., in ) introduce steric bulk, which can modulate receptor binding. The target compound’s tetrazolylmethyl group may favor hydrogen bonding or π-π stacking interactions.
- Indole vs. Nitroindole : The absence of a nitro group in the target compound’s indole ring (vs. ) could reduce electrophilicity and metabolic inactivation.
Spectral and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
